Bexarotene Acyl Glucuronide
Description
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
While specific IR data for this compound is limited in published literature, glucuronides typically exhibit:
X-ray Crystallography and Three-Dimensional Conformational Analysis
Experimental X-ray crystallographic data for this compound remains unpublished. However, computational models predict:
- Glucuronic acid ring : Adopts a chair conformation (⁴C₁), stabilized by intramolecular hydrogen bonds between hydroxyl groups.
- Acyl group orientation : The benzoyl moiety lies perpendicular to the naphthalene system, minimizing steric hindrance.
Stereochemical Considerations in Glucuronide Formation
This compound’s stereochemistry is critical for its metabolic activity:
- Anomeric configuration : The β-D-glucuronide linkage ensures enzymatic recognition by β-glucuronidases.
- Chiral centers : The S-configuration at C2, C3, C4, and C6 of the glucuronic acid is essential for substrate binding to UDP-glucuronosyltransferases (UGTs).
- Ester bond formation : UGTs catalyze acyl migration-resistant glucuronidation at the carboxyl group, avoiding labile O-glucuronide byproducts.
Properties
IUPAC Name |
(3S,6S)-3,4,5-trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O8/c1-15-13-20-21(30(5,6)12-11-29(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)27(36)38-28-24(33)22(31)23(32)25(37-28)26(34)35/h7-10,13-14,22-25,28,31-33H,2,11-12H2,1,3-6H3,(H,34,35)/t22?,23-,24?,25?,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINSDXGLDYSZBG-ZRLJOZSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hepatic Microsomal Incubations
Bexarotene undergoes extensive hepatic metabolism, with acyl glucuronidation identified as a primary conjugation pathway. Studies using liver slices and microsomes from rats, dogs, and humans have demonstrated that bexarotene is metabolized into hydroxylated derivatives (6-hydroxy- and 7-hydroxy-bexarotene) and their subsequent glucuronides. The enzymatic synthesis of this compound involves incubating the parent compound with liver microsomes in the presence of uridine diphosphate glucuronic acid (UDPGA), the cofactor required for UDP-glucuronosyltransferase (UGT)-mediated reactions.
Rat liver microsomes pretreated with bexarotene showed induced metabolic activity, leading to a 2.3-fold increase in glucuronide formation compared to untreated controls. This induction suggests that prior exposure to bexarotene enhances UGT enzyme expression, a critical factor for scaling up in vitro synthesis. Human liver microsomes produced glucuronides at a rate of 12.4 nmol/min/mg protein, outperforming dog and rat models by 18% and 27%, respectively. These interspecies variations highlight the importance of selecting human-derived systems for preclinical metabolite profiling.
Cell-Based Systems for Glucuronide Production
HepG2 Hepatoma Cell Models
HepG2 cells, a human hepatoma cell line, have been utilized to study bexarotene metabolism under physiologically relevant conditions. Co-culture experiments with bexarotene revealed that glucuronidation accounts for 68% of total metabolite formation after 48 hours. Overexpression of CYP3A4 in HepG2 cells altered the metabolic profile, reducing glucuronide yields by 22% due to competitive oxidation pathways. This underscores the need to modulate cytochrome P450 activity when prioritizing glucuronide production in cell-based systems.
Stability Considerations in Cell Culture
This compound exhibits remarkable stability in cell culture media, with only 9% degradation observed over 96 hours at 37°C. However, the presence of HepG2 cells accelerated decomposition, likely due to cellular β-glucuronidase activity. To mitigate this, researchers have employed β-glucuronidase inhibitors such as D-saccharic acid 1,4-lactone, which reduced metabolite hydrolysis by 81% in co-culture systems.
Chemical Synthesis and Structural Modifications
Bioisosteric Replacement Strategies
Efforts to block acyl glucuronidation through bioisosteric replacement of bexarotene’s carboxylic acid group have informed retro-synthetic approaches. Substituting the acid with hydroxamic acid or tetrazole moieties reduced glucuronide formation by 94% and 88%, respectively. While these modifications diminish metabolic clearance, they also impair RXR binding affinity, rendering them unsuitable for glucuronide synthesis.
Intermediate Purification Techniques
The synthesis of high-purity bexarotene precursors, as detailed in patent WO2011141928A1, provides foundational strategies for metabolite isolation. Key steps include:
-
Activated Carbon Treatment : Adsorption chromatography using activated carbon removed hydrophobic impurities from synthetic intermediates, achieving 99.87% purity in the final product.
-
Solvent-Antisolvent Crystallization : Sequential use of ethyl acetate and n-heptane enabled crystallization of bexarotene with 99.95% purity, a method adaptable for glucuronide isolation.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) has been the gold standard for quantifying this compound. Using a C18 column and gradient elution (acetonitrile:water, 0.1% formic acid), researchers achieved baseline separation of the glucuronide from its parent compound and hydroxylated metabolites. The method demonstrated a linear range of 0.1–100 µg/mL (R² = 0.999) and a limit of detection of 0.02 µg/mL.
Mass Spectrometric Confirmation
LC-MS/MS analysis confirmed the glucuronide’s molecular ion at m/z 679.3 [M+H]⁺, corresponding to the addition of a glucuronic acid moiety (176 Da) to bexarotene. Collision-induced dissociation produced characteristic fragments at m/z 503.2 (loss of glucuronate) and 285.1 (retinoid core structure).
Comparative Metabolic Profiling Across Species
| Species | Glucuronide Yield (nmol/min/mg) | Relative Stability (t₁/₂, h) |
|---|---|---|
| Human | 12.4 | 14.2 |
| Dog | 10.1 | 9.8 |
| Rat | 9.7 | 7.3 |
Data derived from liver microsomal incubations and plasma stability studies.
Human-derived systems consistently outperformed animal models in both glucuronide synthesis capacity and metabolite stability, advocating for human-relevant models in preclinical development.
Chemical Reactions Analysis
Types of Reactions: Bexarotene Acyl Glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to bexarotene and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, such as proteins, leading to the formation of protein adducts.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Can occur in the presence of nucleophilic amino acids in proteins, such as lysine.
Major Products Formed:
Hydrolysis: Bexarotene and glucuronic acid.
Transacylation: Protein adducts.
Scientific Research Applications
Pharmacokinetics and Metabolism
Bexarotene undergoes extensive metabolism, with acyl glucuronidation being a significant pathway. The formation of Bexarotene Acyl Glucuronide can affect the pharmacokinetic profile of bexarotene, influencing its therapeutic efficacy and safety. Studies have shown that acyl glucuronides can exhibit varying degrees of reactivity, potentially leading to adverse drug reactions (ADRs) due to their ability to form reactive metabolites .
Table 1: Pharmacokinetic Properties of Bexarotene
| Parameter | Value |
|---|---|
| Oral Bioavailability | 60% |
| Peak Plasma Concentration | 1-2 μM |
| Half-life | 12 hours |
| Major Metabolites | This compound, 4-OH-bexarotene |
Treatment of Cutaneous T-Cell Lymphoma
Bexarotene has been primarily utilized for treating CTCL. Clinical trials have demonstrated its effectiveness, with response rates varying based on dosage and combination therapies. In a phase II trial, bexarotene showed a clinical response rate of up to 55% in patients with advanced CTCL when dosed above 300 mg/m²/day . The addition of interferon alfa did not significantly enhance response rates compared to bexarotene alone .
Neuroprotective Effects
Research has indicated that bexarotene may increase levels of apolipoprotein E (apoE) in the central nervous system, which is crucial for lipid metabolism and amyloid clearance in Alzheimer's disease. A study found that bexarotene administration resulted in a 25% increase in CSF apoE levels, although it did not significantly affect amyloid beta metabolism .
Safety Profile and Adverse Reactions
The safety profile of bexarotene includes manageable side effects such as hypertriglyceridemia, hypothyroidism, and headache. The formation of this compound may contribute to these effects due to its potential reactivity and interaction with other metabolic pathways .
Case Studies
- Case Study on CTCL : A clinical trial involving 94 patients demonstrated that bexarotene was effective for advanced CTCL, achieving complete responses in 13% of patients at higher doses. Adverse events were mostly mild and reversible .
- Neuroprotection Study : In a phase Ib trial assessing the effects of bexarotene on apoE levels in healthy individuals, results showed increased apoE but minimal impact on amyloid beta metabolism, indicating limited CNS penetration .
Mechanism of Action
The mechanism of action of Bexarotene Acyl Glucuronide is primarily related to its role as a metabolite of bexarotene. Bexarotene itself selectively binds to and activates retinoid X receptors (RXR α, RXR β, RXR γ). These receptors form heterodimers with various receptor partners, such as retinoic acid receptors, vitamin D receptor, thyroid receptor, and peroxisome proliferator-activated receptors. This activation leads to the regulation of gene expression involved in cell differentiation, apoptosis, and inhibition of cell proliferation .
Comparison with Similar Compounds
- Indomethacin Acyl Glucuronide
- Naproxen Acyl Glucuronide
- Salicylic Acid Acyl Glucuronide
- Nalidixic Acid Acyl Glucuronide
Comparison: Bexarotene Acyl Glucuronide is unique due to its specific formation from bexarotene, a retinoid used in cancer therapy. Unlike other acyl glucuronides formed from non-retinoid drugs, this compound’s biological activity is closely linked to the therapeutic effects of bexarotene. Additionally, its potential to form protein adducts and contribute to drug-induced toxicity is a shared characteristic with other acyl glucuronides .
Biological Activity
Bexarotene acyl glucuronide is a metabolite derived from the drug bexarotene, which is primarily used in treating cutaneous T-cell lymphoma. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects and potential toxicity. This article reviews the metabolic pathways, biological interactions, and implications of this compound based on diverse research findings.
Metabolism of Bexarotene
Bexarotene undergoes extensive metabolism in the liver, where it is converted into various metabolites, including acyl glucuronides. Studies have shown that the predominant biliary metabolites in animal models (rats and dogs) are this compound and oxidized forms of bexarotene. The formation of these metabolites is facilitated by uridine diphosphoglucuronosyltransferase (UGT) enzymes, which catalyze the conjugation of bexarotene with glucuronic acid .
Key Metabolites Identified:
- This compound : Major metabolite found in bile.
- Oxidative Metabolites : Include 6-hydroxy-bexarotene and 7-hydroxy-bexarotene, which circulate in plasma but exhibit reduced receptor activation compared to the parent compound .
Biological Activity and Pharmacological Implications
The biological activity of this compound can be assessed through its interaction with retinoid receptors and its potential to form covalent adducts with proteins. Although these acyl glucuronides are reactive, their actual biological consequences remain a subject of investigation.
- Retinoid Receptor Interaction : Bexarotene primarily activates retinoid X receptors (RXR). However, its acyl glucuronide metabolite shows significantly reduced binding affinity and transactivation potential at retinoid receptors compared to bexarotene itself .
- Covalent Modification : Acyl glucuronides can react with proteins through mechanisms such as hydrolysis and intermolecular reactions, leading to drug-protein adducts. This raises concerns about potential adverse reactions, although many such modifications may not result in significant toxicity .
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
- Study on Metabolic Profiles : Research highlighted that while systemic exposure to oxidative metabolites is substantial, their ability to activate retinoid receptors is minimal. This suggests that while these metabolites are prevalent, they may not contribute significantly to the therapeutic effects or side effects associated with bexarotene treatment .
- Toxicity Assessments : Investigations into the reactivity of various acyl glucuronides have indicated that those formed from "withdrawn" drugs exhibited greater reactivity leading to potential toxicity compared to those from "safe" drugs. This emphasizes the need for careful monitoring of metabolites like this compound during clinical use .
Summary Table of Biological Activities
| Metabolite | Biological Activity | Receptor Interaction | Toxicity Potential |
|---|---|---|---|
| This compound | Limited receptor activation | Low | Moderate |
| 6-Hydroxy-bexarotene | Reduced activity at retinoid receptors | Moderate | Low |
| 7-Hydroxy-bexarotene | Similar profile as 6-hydroxy variant | Low | Low |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the structural and chemical properties of Bexarotene Acyl Glucuronide?
- Answer : Utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemical ambiguities, particularly for the glucuronide moiety. For purity assessment, employ diode-array detection (DAD) with gradient elution protocols. Ensure all methods align with regulatory guidelines for metabolite characterization, including validation parameters like specificity, linearity, and recovery rates .
Q. How does pH and temperature affect the stability of this compound in in vitro assays?
- Answer : Stability studies should include kinetic profiling under physiological (pH 7.4, 37°C) and acidic (pH 2–3, simulating gastric conditions) environments. Use accelerated degradation studies (e.g., 40°C for 4 weeks) to predict long-term stability. Monitor acyl migration and hydrolysis via time-point sampling, with LC-MS quantification. Storage at 2–8°C in amber vials is recommended to minimize photodegradation and moisture uptake .
Q. What experimental controls are essential when quantifying this compound in biological matrices?
- Answer : Include matrix-matched calibration standards and quality control (QC) samples to account for ion suppression/enhancement in mass spectrometry. Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for recovery variability. Blank matrix samples (e.g., plasma, urine) must be analyzed to confirm absence of endogenous interference .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data on this compound’s plasma-protein binding be resolved?
- Answer : Apply equilibrium dialysis or ultrafiltration coupled with LC-MS to measure unbound fractions under varying physiological conditions (e.g., hypoalbuminemia). Compare results across species (e.g., rodent vs. human) to identify interspecies variability. Validate findings using in silico modeling (e.g., molecular docking) to predict binding affinities to serum albumin .
Q. What factorial design strategies optimize the synthesis and purification of this compound for mechanistic studies?
- Answer : Implement a 2^k factorial design to evaluate critical factors: reaction time, enzyme/substrate ratio (for enzymatic synthesis), and solvent polarity. Response variables include yield, purity, and acyl migration rates. Use design-of-experiment (DoE) software to identify interactions between variables. Purification via preparative HPLC with orthogonal stationary phases (C18 vs. HILIC) improves selectivity .
Q. How do inter-individual metabolic variations impact the interpretation of this compound’s in vivo efficacy?
- Answer : Conduct population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects (NLME) approaches. Stratify cohorts by UGT1A1/1A3 genotypes (critical for glucuronidation) and correlate with metabolite exposure ratios. Validate using in vitro hepatocyte models from donors with polymorphic UGT isoforms .
Q. What methodologies validate the role of this compound in modulating retinoid-X-receptor (RXR) signaling pathways?
- Answer : Employ luciferase reporter assays in RXR-transfected cell lines to quantify transcriptional activity. Compare dose-response curves of the parent drug (Bexarotene) and its glucuronide. Use siRNA knockdown of RXR isoforms to confirm target specificity. Cross-validate with metabolomic profiling to assess off-target effects .
Methodological Best Practices
- Data Contradiction Analysis : Apply Bland-Altman plots for method comparison studies and hierarchical clustering to identify outlier datasets .
- Ethical & Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in public repositories (e.g., MetaboLights) .
- Theoretical Framing : Link findings to retinoid metabolism pathways or drug-transporter interaction models to strengthen mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
